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molecular formula C15H11NO2S B8521843 4-(4-Thiazol-2-yl-phenoxy)-phenol CAS No. 213315-40-3

4-(4-Thiazol-2-yl-phenoxy)-phenol

Cat. No. B8521843
M. Wt: 269.3 g/mol
InChI Key: MDQVZLBJWGHFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989480B2

Procedure details

The title compound was prepared from the product from step 4 (0.74 g, 2.5 mmol) and BBr3 (1M in CH2Cl2, 7.5 mL, 7.5 mmol) using the Step 2 procedure with 75% yield (0.5 g). 1HNMR (400 MHz, CDCl3) δ 6.78 (d, J=8 Hz, 1H), 6.84 (m, 3H), 6.95 (m, 4H), 7.29 (d, J=3.6 Hz, 1H), 7.83 (d, J=3.6 Hz, 1H), 7.88 (d, J=8.8 Hz, 2H).
Name
product
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:20]=[CH:19][C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]([C:14]3[S:15][CH:16]=[CH:17][N:18]=3)=[CH:10][CH:9]=2)=[CH:5][CH:4]=1.B(Br)(Br)Br>>[S:15]1[CH:16]=[CH:17][N:18]=[C:14]1[C:11]1[CH:12]=[CH:13][C:8]([O:7][C:6]2[CH:19]=[CH:20][C:3]([OH:2])=[CH:4][CH:5]=2)=[CH:9][CH:10]=1

Inputs

Step One
Name
product
Quantity
0.74 g
Type
reactant
Smiles
COC1=CC=C(OC2=CC=C(C=C2)C=2SC=CN2)C=C1
Name
Quantity
7.5 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)C1=CC=C(OC2=CC=C(C=C2)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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